molecular formula C10H12N2O2 B8758597 N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)acetamide

N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B8758597
M. Wt: 192.21 g/mol
InChI Key: PRPGCAGEBHARKN-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)acetamide: is an organic compound characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with a 2,3-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)acetamide typically involves the reaction of 2,3-dimethylaniline with glyoxylic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl ring and its substituents contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)propionamide
  • N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)butyramide
  • N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)valeramide

Uniqueness: N-(2,3-dimethylphenyl)-2-(N-hydroxyimino)acetamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the hydroxyimino group

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C10H12N2O2/c1-7-4-3-5-9(8(7)2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)

InChI Key

PRPGCAGEBHARKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=NO)C

Origin of Product

United States

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